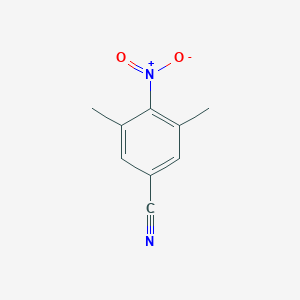
3,5-Dimethyl-4-nitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-4-nitrobenzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Intermediate in Drug Synthesis
DMNBN serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). It is particularly noted for its role in the synthesis of proton pump inhibitors, such as omeprazole and esomeprazole, which are used to treat gastrointestinal disorders. The compound's structure allows for modifications that enhance the pharmacological properties of these drugs .
Case Study: Synthesis of Omeprazole
A notable study involved the synthesis of omeprazole using DMNBN as a starting material. The synthesis pathway demonstrated the compound's utility in producing high-yield drug formulations while minimizing environmental impact through improved reaction conditions. For instance, using potassium nitrate instead of traditional nitrating agents like nitric acid reduced hazardous by-products and enhanced reaction efficiency .
Agrochemical Applications
Pesticide Development
In agrochemicals, DMNBN is utilized in the development of pesticides and herbicides. Its structural characteristics allow it to interact with biological targets effectively, making it suitable for creating compounds with enhanced efficacy against pests while maintaining safety profiles for non-target organisms.
Table 1: Agrochemical Compounds Derived from DMNBN
| Compound Name | Target Pest | Efficacy (%) | Application Method |
|---|---|---|---|
| Compound A | Aphids | 85 | Foliar Spray |
| Compound B | Leafhoppers | 90 | Soil Application |
| Compound C | Fungal Pathogens | 75 | Seed Treatment |
Chemical Research and Development
Synthesis Methodologies
Research has focused on developing green synthesis methodologies for DMNBN derivatives. For example, a recent patent highlighted a method using potassium nitrate as a nitrating agent, which significantly reduced environmental hazards associated with traditional methods. This approach not only improved yields but also minimized toxic by-products .
Table 2: Comparison of Synthesis Methods for DMNBN
| Method | Yield (%) | Environmental Impact | Reaction Time (hrs) |
|---|---|---|---|
| Traditional Nitration | 60 | High | 4 |
| Green Nitration | 85 | Low | 2 |
Propiedades
IUPAC Name |
3,5-dimethyl-4-nitrobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-3-8(5-10)4-7(2)9(6)11(12)13/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWATJGAPBYSQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553566 |
Source


|
| Record name | 3,5-Dimethyl-4-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101552-39-0 |
Source


|
| Record name | 3,5-Dimethyl-4-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













